Ethyl 2-[6-methylsulfonyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
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Description
Ethyl 2-[6-methylsulfonyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate, also known as EMBTA, is a synthetic compound that has been widely used in scientific research. EMBTA belongs to the class of benzothiazole derivatives and possesses various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-[6-methylsulfonyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate has been studied for its involvement in chemical syntheses and the understanding of reaction mechanisms. For example, studies have explored the synthesis and spectral studies of novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives, providing insights into carbon-sulfur bond fission and ester hydrolysis reactions (El-Bardan, 1992). Similarly, research on 1,2-benzisothiazoles has contributed to understanding the behavior of tautomers and their decomposition under specific conditions (Carrington et al., 1972).
Catalysis and Reaction Mechanisms
The compound's role in catalysis and as a reactant in producing benzimidazole derivatives through ionic liquid catalysis illustrates its utility in synthesizing heterocyclic compounds under environmentally friendly conditions (Khazaei et al., 2011). Additionally, the formation of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate via a three-component reaction showcases the versatility of this class of compounds in organic synthesis (Nassiri & Milani, 2020).
Material Science and Pharmacology Applications
Research into the degradation products of mediator ABTS-derived radicals formed upon reaction with polyphenols highlights the compound's potential relevance in material science and antioxidant studies (Osman et al., 2006). Moreover, the study of transesterification of methyl acetate with ethanol catalyzed by ionic liquids involving ethyl compounds emphasizes its importance in green chemistry applications (Peng et al., 2013).
properties
IUPAC Name |
ethyl 2-[6-methylsulfonyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O7S2/c1-3-29-17(23)11-21-15-9-8-14(31(2,27)28)10-16(15)30-19(21)20-18(24)12-4-6-13(7-5-12)22(25)26/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAFKFLTNQLQBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[6-methylsulfonyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
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